molecular formula C13H22N4O B5487855 3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide

3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide

Cat. No.: B5487855
M. Wt: 250.34 g/mol
InChI Key: APHVKYROJSQUBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to “3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Future Directions

The future directions for research on “3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in 1,2,4-triazole derivatives for their potential anticancer activity , this could be a promising area of study.

Properties

IUPAC Name

3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(13-15-10(2)16-17-13)14-12(18)8-7-11-5-3-4-6-11/h9,11H,3-8H2,1-2H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHVKYROJSQUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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